molecular formula C7H4ClF3 B049576 2-(Chloromethyl)-1,3,4-trifluorobenzene CAS No. 114152-20-4

2-(Chloromethyl)-1,3,4-trifluorobenzene

Cat. No. B049576
M. Wt: 180.55 g/mol
InChI Key: XQVJZIBCIQHUKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Chloromethyl)-1,3,4-trifluorobenzene often involves multistep chemical processes. For example, Huang Chong-pao (2004) described the synthesis of 2,3,4-Trifluoronitrobenzene, a compound with similar fluorine substitutions, through a two-step process involving nitration and fluorination (Huang, 2004).

Molecular Structure Analysis

The molecular structure of related fluorobenzene compounds has been investigated using various methods, including X-ray crystallography and NMR spectroscopy. For instance, S. Chaplot et al. (1981) determined the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene (Chaplot et al., 1981).

Chemical Reactions and Properties

Compounds like 2-(Chloromethyl)-1,3,4-trifluorobenzene undergo various chemical reactions, demonstrating diverse properties. R. Austin and J. Ridd (1994) explored the reactions of chloromethylbenzenes with aromatic nitro compounds, indicating complex reactivity patterns (Austin & Ridd, 1994).

Physical Properties Analysis

The physical properties of fluorobenzene derivatives, such as their phase behavior and melting points, are of significant interest. T. M. Fasina et al. (2004) studied the phase behavior of selectively fluorinated compounds, providing insights into their physical characteristics (Fasina et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the applications and behavior of these compounds. The work by J. Beckwith et al. (2001) on the interaction of bifunctional Lewis acids with different organic molecules sheds light on the chemical properties of related fluorobenzene compounds (Beckwith et al., 2001).

Scientific Research Applications

Organometallic Chemistry and Functionalization Reactions 2-(Chloromethyl)-1,3,4-trifluorobenzene, due to its unique structural features, finds applications in organometallic chemistry where it serves as a substrate for regiospecific functionalization reactions. The presence of the chloromethyl group adjacent to trifluorobenzene allows for selective reactions at the vacant positions on the benzene ring, enabling the synthesis of various organically functionalized compounds. This specificity is crucial for developing novel organometallic compounds with potential applications in material science and as intermediates in organic synthesis (Heiss & Schlosser, 2003).

Photodissociation Dynamics and Spectroscopy The photodissociation dynamics of 2-(Chloromethyl)-1,3,4-trifluorobenzene and its derivatives are of significant interest in the field of chemical physics. Research in this area focuses on understanding the dissociation channels, reaction rates, and energy distributions upon exposure to UV light. Such studies are foundational for applications in photochemistry, including the development of photoactive materials and the study of atmospheric chemical reactions (Lin et al., 2005).

Synthesis of Fluorinated Aromatic Compounds 2-(Chloromethyl)-1,3,4-trifluorobenzene plays a critical role in the synthesis of other fluorinated aromatic compounds. For instance, its reactivity can be harnessed to produce compounds like 1,2,4-trifluorobenzene, which are valuable intermediates in the manufacture of pharmaceuticals, agrochemicals, and high-performance materials. The ability to introduce fluorine atoms into aromatic rings is particularly desirable for modifying the physical, chemical, and biological properties of molecules (Hong et al., 2004).

Electrophilic Fluorination and Catalysis The compound also finds utility in electrophilic fluorination reactions, serving as a precursor or intermediate for the introduction of fluorine atoms into organic molecules. This application is critical in the field of green chemistry, where the development of environmentally friendly fluorination techniques is a key area of research. The versatility of 2-(Chloromethyl)-1,3,4-trifluorobenzene in facilitating various catalytic and mediator roles underscores its importance in synthetic organic chemistry (Stavber & Stavber, 2010).

Supramolecular Chemistry Research on 2-(Chloromethyl)-1,3,4-trifluorobenzene extends into the realm of supramolecular chemistry, where its derivatives are studied for their ability to form complex structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. These interactions are key for constructing supramolecular frameworks with potential applications in catalysis, sensor development, and material science (Gardinier & Gabbaï, 2000).

Safety And Hazards

Information on safety and hazards includes toxicity data, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements that could be made in its synthesis or use .

properties

IUPAC Name

2-(chloromethyl)-1,3,4-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVJZIBCIQHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576033
Record name 2-(Chloromethyl)-1,3,4-trifluorobenzene
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Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-1,3,4-trifluorobenzene

CAS RN

114152-20-4
Record name 2-(Chloromethyl)-1,3,4-trifluorobenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Chloromethyl)-1,3,4-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3,4-trifluorobenzene
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Synthesis routes and methods

Procedure details

To a solution of 2,3,6-trifluorobenzyl alcohol (41 g) in dichloromethane (100 ml) is added dropwise a solution of thionyl chloride (50 ml) in dichloromethane (80 ml) under ice cooling with stirring, and the mixture is stirred at room temperature overnight. To the mixture is added triethylamine (10 ml), and the solvent is distilled off under reduced pressure to give 2,3,6-trifluorobenzyl chloride (28.6 g), as colorless oil, b.p. 63;L ° C. (13 mmHg).
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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